N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

Description

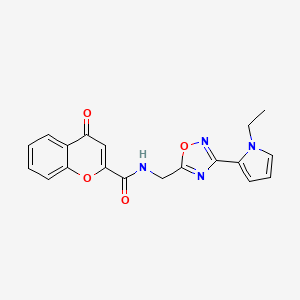

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrrole group and a methylene-linked 4-oxochromene-2-carboxamide moiety.

Properties

IUPAC Name |

N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O4/c1-2-23-9-5-7-13(23)18-21-17(27-22-18)11-20-19(25)16-10-14(24)12-6-3-4-8-15(12)26-16/h3-10H,2,11H2,1H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWPLIFSGIATPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a chromene core linked to an oxadiazole moiety through a pyrrole substituent. Its molecular formula is with a molecular weight of 373.36 g/mol. The structural formula can be represented as follows:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of chromene have been shown to induce apoptosis in cancer cell lines by targeting tubulin and disrupting microtubule dynamics. A study demonstrated that related chromene derivatives had IC50 values in the nanomolar range against various cancer cell lines, suggesting a promising avenue for therapeutic development .

The proposed mechanism involves the inhibition of key cellular pathways associated with cell proliferation and survival. The oxadiazole and pyrrole components are believed to enhance the compound's interaction with DNA and proteins involved in cell cycle regulation. Specifically, compounds like this one have been shown to induce G2/M phase arrest and apoptosis through modulation of apoptotic proteins such as Bcl-2 and caspases .

Antimicrobial Activity

In addition to anticancer effects, there is emerging evidence of antimicrobial properties. Compounds structurally similar to this compound have been evaluated against various bacterial strains and fungi. Preliminary findings suggest that these compounds can inhibit the growth of certain pathogens, potentially serving as leads for new antimicrobial agents .

Case Studies

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds containing oxadiazole rings have been shown to inhibit tumor growth in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide has been evaluated for its cytotoxic effects against breast cancer cells, showing promising results that warrant further investigation .

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported that derivatives with similar structural features possess inhibitory effects on both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Anti-inflammatory Effects

Research indicates that compounds with chromene structures can exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways associated with inflammation. This makes this compound a candidate for further studies in treating inflammatory diseases .

Fluorescent Properties

The unique structure of this compound allows it to act as a fluorescent probe in various applications. Its ability to absorb light at specific wavelengths makes it suitable for use in bioimaging and as a marker in biological assays .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives.

- Coupling with Chromene Derivatives : The oxadiazole moiety is then coupled with chromene derivatives under specific reaction conditions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Case Studies

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Research Findings and Implications

- For example, chromene derivatives are studied for anti-cancer activity, while oxadiazole-thiazole hybrids (e.g., ) may target infectious diseases .

- Physicochemical Properties: The target compound’s higher molecular weight (390.4 vs. 314.3–383.4 in analogs) may influence solubility and bioavailability. Chromene’s planar structure could enhance π-π stacking in target binding compared to non-aromatic substituents in .

Q & A

Basic Research Questions

Q. What are the standard synthetic procedures for preparing N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution under mild conditions. For example, using a mixture of N,N-dimethylformamide (DMF) as the solvent, potassium carbonate (K₂CO₃) as the base, and reacting with alkyl halides (e.g., RCH₂Cl) at room temperature. Stirring for extended periods (e.g., 24 hours) ensures completion. Post-synthesis purification typically involves column chromatography or recrystallization .

Q. What key spectroscopic techniques are used for structural characterization?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the positions of substituents, such as the ethyl group on the pyrrole ring or the chromene backbone. High-resolution mass spectrometry (HRMS) or Electrospray Ionization Mass Spectrometry (ESIMS) validates molecular weight. For purity, High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., 97–99% purity) is recommended .

Q. How should researchers design foundational training for synthesizing heterocyclic compounds like this?

- Methodological Answer : Training should emphasize hands-on courses in multi-step organic synthesis (e.g., CHEM/IBiS 416) and analytical techniques (NMR, LCMS). Mentorship programs, as outlined in CLP training frameworks, ensure competency in handling reactive intermediates and optimizing reaction conditions .

Advanced Research Questions

Q. How can spectral data contradictions (e.g., overlapping NMR signals) be resolved for this compound?

- Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals, particularly in the pyrrole and oxadiazole regions. Isotopic labeling (e.g., ¹⁵N or ¹³C) or variable-temperature NMR can clarify dynamic effects. Cross-validation with computational methods (DFT-based chemical shift predictions) is advised .

Q. What computational strategies enhance the design of derivatives with improved bioactivity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) identifies critical binding interactions. COMSOL Multiphysics can model reaction kinetics for derivative synthesis. Machine learning algorithms (e.g., Random Forest) trained on existing bioactivity data predict promising substituents .

Q. How can process control methodologies optimize reaction yields during scale-up?

- Methodological Answer : Implement real-time monitoring (e.g., in situ FTIR or Raman spectroscopy) to track intermediate formation. Use statistical design of experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry). Membrane separation technologies (e.g., nanofiltration) improve purity during workup .

Q. What theoretical frameworks guide mechanistic studies of its reactivity?

- Methodological Answer : Link experiments to conceptual frameworks like Frontier Molecular Orbital (FMO) theory to explain cyclization steps. For example, the oxadiazole ring formation can be analyzed via Baldwin’s rules. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) validate transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.